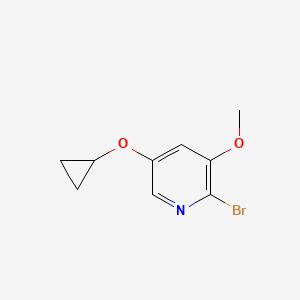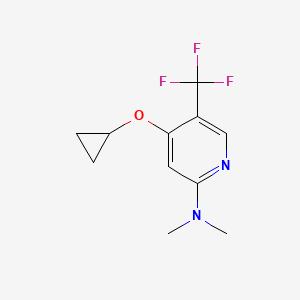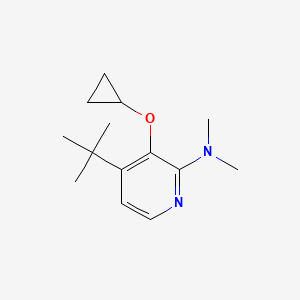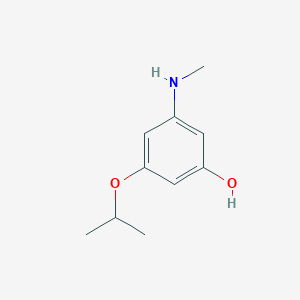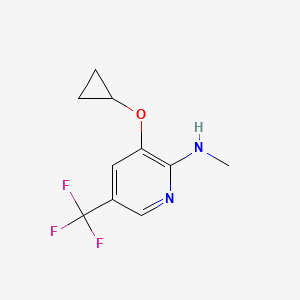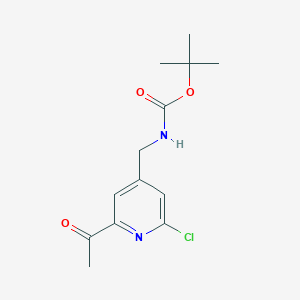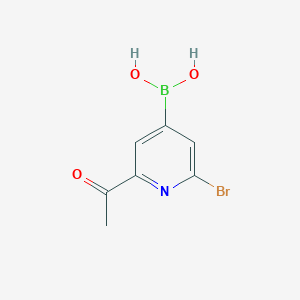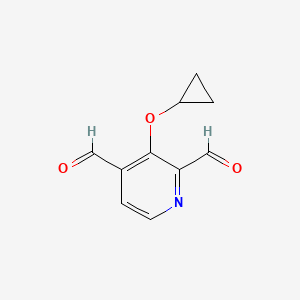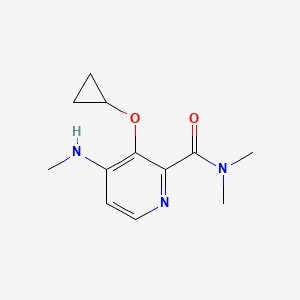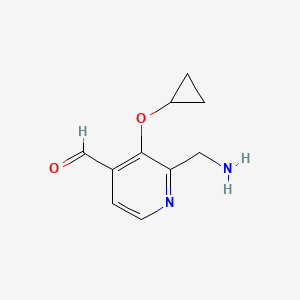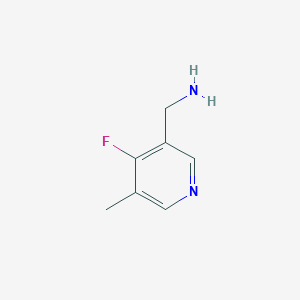
(4-Fluoro-5-methylpyridin-3-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-5-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative with the molecular formula C7H9FN2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-5-methylpyridin-3-YL)methylamine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired fluorinated pyridine derivative in high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-5-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
(4-Fluoro-5-methylpyridin-3-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-5-methylpyridin-3-YL)methylamine involves its interaction with molecular targets such as potassium channels. As a potassium channel blocker, it binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This mechanism is particularly relevant in the context of neurological disorders such as multiple sclerosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-methylpyridin-4-amine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
2-Fluoro-4-methylpyridine: Used as a precursor in the synthesis of various fluorinated compounds.
3,5-Difluoropyridine: A fluorinated pyridine with applications in medicinal chemistry and agrochemicals.
Uniqueness
(4-Fluoro-5-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potassium channel blocker makes it particularly valuable in neurological research and drug development .
Propiedades
Fórmula molecular |
C7H9FN2 |
|---|---|
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
(4-fluoro-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-3-10-4-6(2-9)7(5)8/h3-4H,2,9H2,1H3 |
Clave InChI |
UZERKNBUPRMWQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


